molecular formula C11H17N3O3S B14834125 N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide

Cat. No.: B14834125
M. Wt: 271.34 g/mol
InChI Key: WNSIKKOSUHLSRL-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.339 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energy. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-4-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[3-cyclopropyloxy-4-(dimethylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)9-6-7-12-11(13-18(3,15)16)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI Key

WNSIKKOSUHLSRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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